6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride
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Description
“6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride” is a chemical compound. It is a derivative of carboxylic acid and can be used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular formula of “6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride” is C5H3ClN2O2 . The molecular weight is 158.544 g/mol .Scientific Research Applications
Chemical Stability and Biological Activity
6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride has been explored as a core structure in the development of pharmaceutical compounds. The modification of its structure, particularly by introducing various substituents, has been found to significantly impact its biological activity and chemical stability. For instance, the substitution of the N1 position on the 2-oxo-1,2-dihydropyridine ring with various groups like alkyl, aryl, and heteroaryl, has been shown to enhance metabolic stability. Specifically, 2-pyridyl substituents have improved cellular permeability due to their capacity to form intramolecular hydrogen bonds. This structural alteration has been a crucial factor in the development of potent and selective inhibitors for therapeutic targets such as Tyk2 JH2, demonstrating the compound's importance in medicinal chemistry (Liu et al., 2019).
Synthesis and Chemical Properties
The compound's utility is not limited to pharmaceutical applications; it also plays a significant role in chemical synthesis and material science. Research has explored the synthesis of various heterocyclic compounds using 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride as a precursor or intermediate. The compound's reactivity, especially in forming bonds with various functional groups, has been harnessed to synthesize diverse heterocyclic structures. These synthesized compounds have shown a wide range of biological activities, further underlining the compound's versatility and importance in chemical research (Ashok et al., 2006).
Electrochemical Behavior
The electrochemical properties of derivatives of 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride have been a subject of study, providing insights into their stability and reactivity under various conditions. For example, research into the electrochemical behavior of 1,2-dihydropyridazine-3,6-dione has revealed its instability and propensity for oxidative ring cleavage, leading to the formation of maleic acid. Understanding these properties is crucial for the development of electrochemical sensors and devices, as well as for predicting the compound's behavior in biological systems (Varmaghani & Nematollahi, 2011).
properties
IUPAC Name |
6-oxo-1H-pyridazine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRROQKJGDKYZDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587447 |
Source
|
Record name | 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |
CAS RN |
57658-96-5 |
Source
|
Record name | 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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